molecular formula C7H3F3N2O4 B11766316 6-Nitro-4-(trifluoromethyl)nicotinic acid

6-Nitro-4-(trifluoromethyl)nicotinic acid

Cat. No.: B11766316
M. Wt: 236.10 g/mol
InChI Key: BOOIOFXXXWOVOQ-UHFFFAOYSA-N
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Description

6-Nitro-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3F3N2O4 It is a derivative of nicotinic acid, characterized by the presence of a nitro group at the 6-position and a trifluoromethyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-4-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile. The process includes acylation, cyclization, and hydrolysis reactions .

Industrial Production Methods: For industrial production, the method is optimized for high yield and purity. The raw materials used are relatively inexpensive and easy to obtain. The process involves dissolving methyl acrylate in toluene and water, adding palladium chloride and copper chloride, and introducing oxygen into the system. The reaction is monitored by gas chromatography, and the final product is obtained through filtration, pH adjustment, and drying .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Substitution: Reagents such as sodium hydride and alkyl halides are used.

Major Products:

Scientific Research Applications

6-Nitro-4-(trifluoromethyl)nicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Nitro-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group contribute to its unique chemical reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are attributed to the combination of its functional groups and the pyridine ring .

Comparison with Similar Compounds

Uniqueness: 6-Nitro-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H3F3N2O4

Molecular Weight

236.10 g/mol

IUPAC Name

6-nitro-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(12(15)16)11-2-3(4)6(13)14/h1-2H,(H,13,14)

InChI Key

BOOIOFXXXWOVOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])C(=O)O)C(F)(F)F

Origin of Product

United States

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